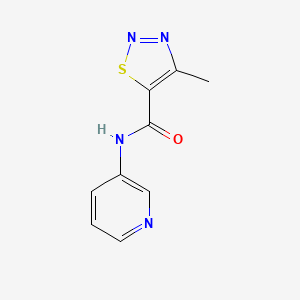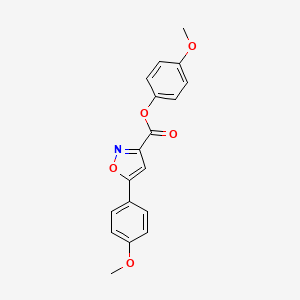![molecular formula C15H16ClN3O B11367522 4-chloro-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11367522.png)
4-chloro-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]benzamide is a chemical compound with the molecular formula C18H18ClNO It is a member of the benzamide class of compounds and features a pyrazole ring substituted with a cyclopropylethyl group and a chlorine atom on the benzene ring
Preparation Methods
The synthesis of 4-chloro-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopropylethyl group. The final step involves the chlorination of the benzene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability and cost-effectiveness .
Chemical Reactions Analysis
4-chloro-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
4-chloro-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-chloro-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]benzamide can be compared with other similar compounds, such as:
4-chloro-N-(1-cyclopropylethyl)-N-phenyl-benzamide: This compound has a similar structure but with a phenyl group instead of a pyrazole ring.
4-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide: This compound features a methyl group instead of a pyrazole ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16ClN3O |
|---|---|
Molecular Weight |
289.76 g/mol |
IUPAC Name |
4-chloro-N-[2-(1-cyclopropylethyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C15H16ClN3O/c1-10(11-2-3-11)19-14(8-9-17-19)18-15(20)12-4-6-13(16)7-5-12/h4-11H,2-3H2,1H3,(H,18,20) |
InChI Key |
ZBKBPVWGLOJJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)N2C(=CC=N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11367446.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11367456.png)
![N-(3,4-dimethylphenyl)-2-(ethylsulfonyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11367462.png)
![2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11367466.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}furan-2-carboxamide](/img/structure/B11367468.png)
![N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide](/img/structure/B11367469.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B11367473.png)
![Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B11367477.png)


![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11367493.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11367498.png)


